molecular formula C5H10N2O B1458928 3-Ethylimidazolidin-4-one CAS No. 1541613-08-4

3-Ethylimidazolidin-4-one

Cat. No.: B1458928
CAS No.: 1541613-08-4
M. Wt: 114.15 g/mol
InChI Key: MHDYEXGCFUHEKW-UHFFFAOYSA-N
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Description

3-Ethylimidazolidin-4-one: is a cyclic urea derivative that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is part of the imidazolidinone family, which is known for its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization of Diamides: One common method involves the cyclization of diamides under specific conditions to form the imidazolidinone ring.

    Cyclization of Amino Ester and Cyanamide/Guanidine: Another method includes the cyclization of amino esters with cyanamide or guanidine.

    Tandem Aza-Wittig/Heterocumulene-Mediated Cyclization: This method involves a tandem reaction that forms the imidazolidinone ring through a series of steps.

Industrial Production Methods: Industrial production of 3-Ethylimidazolidin-4-one typically involves large-scale synthesis using optimized versions of the above methods to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethylimidazolidin-4-one can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can also participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Chemistry: 3-Ethylimidazolidin-4-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule with applications in drug development .

Medicine: It has shown promise in medicinal chemistry as a potential therapeutic agent for various diseases, including cancer and infectious diseases .

Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 3-Ethylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-Thioxoimidazolidin-4-one: Known for its use in medicinal chemistry and as a precursor in organic synthesis.

    Thiazolidin-4-one: Widely studied for its biological activities and potential therapeutic applications.

    Imidazoles: These compounds share a similar core structure and are used in a variety of chemical and biological applications.

Uniqueness: 3-Ethylimidazolidin-4-one stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature can make it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

3-ethylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-2-7-4-6-3-5(7)8/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDYEXGCFUHEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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